

# Technical Support Center: (R)-(+)-2-Bromopropionic Acid

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## Compound of Interest

Compound Name: (R)-(+)-2-Bromopropionic acid

Cat. No.: B167591

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of **(R)-(+)-2-Bromopropionic acid**.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary hazards associated with **(R)-(+)-2-Bromopropionic acid**?

**A1:** **(R)-(+)-2-Bromopropionic acid** is a corrosive substance that can cause severe skin and eye burns. It is also harmful if swallowed, inhaled, or absorbed through the skin. Target organs for toxicity include the central nervous system, respiratory system, gastrointestinal system, eyes, and skin.

**Q2:** What is the recommended storage temperature for **(R)-(+)-2-Bromopropionic acid**?

**A2:** It is recommended to store **(R)-(+)-2-Bromopropionic acid** refrigerated at temperatures between 2-8°C (36-46°F). Some suppliers also recommend storage in a cool, dark place at temperatures below 15°C.

**Q3:** My **(R)-(+)-2-Bromopropionic acid** has turned a brownish color. Is it still usable?

**A3:** The product may discolor to brownish on storage. This color change does not necessarily indicate a loss of purity. However, for sensitive applications, it is advisable to re-analyze the material to confirm its integrity before use.

Q4: The material has solidified in the container. What is the best way to handle this?

A4: **(R)-(+)-2-Bromopropionic acid** has a melting point of approximately 25°C and may exist as a solid or liquid depending on the ambient temperature.[\[1\]](#) If it has solidified, you can gently warm the container in a water bath to melt the contents before use. Ensure the container is securely closed during this process.

Q5: What materials are incompatible with **(R)-(+)-2-Bromopropionic acid**?

A5: This acid is incompatible with strong oxidizing agents, bases, and reducing agents.[\[1\]](#)[\[2\]](#) It may also be corrosive to metals.[\[2\]](#)

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Unexpected reaction exotherm or gas evolution.	Incompatible materials in the reaction vessel.	Ensure all glassware is clean and dry. Verify the compatibility of all reagents and solvents before mixing.
Difficulty in achieving complete dissolution.	Low temperature; inappropriate solvent.	Gently warm the mixture if the compound has solidified. (R)-(+)-2-Bromopropionic acid is soluble in water and miscible with alcohol, ether, and chloroform.[3]
Inconsistent experimental results.	Degradation of the compound due to improper storage.	Store the compound at the recommended temperature (2-8°C), protected from light and air.[2] Consider using an inert gas overlay for long-term storage.[2]
Color change of the product (yellow to reddish-brown).	Sensitivity to light, air, and heat.[2]	This is a known characteristic of the compound upon storage. For critical applications, verify purity via analytical methods (e.g., GC) before use.

## Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	$C_3H_5BrO_2$	<a href="#">[1]</a>
Molecular Weight	152.97 g/mol	<a href="#">[3]</a>
Appearance	Colorless to yellow or reddish-brown liquid; may be a solid below 25°C.	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	~25 °C	<a href="#">[1]</a>
Boiling Point	203 °C at 760 mmHg	<a href="#">[1]</a>
Density	~1.69 - 1.7 g/mL at 20-25°C	<a href="#">[3]</a>
Solubility	Soluble in water; miscible with alcohol, ether, and chloroform.	<a href="#">[1]</a> <a href="#">[3]</a>
Refractive Index	$n_{20/D} \sim 1.475$	
Storage Temperature	2-8°C	

## Experimental Protocols

### General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of an amide from **(R)-(+)-2-Bromopropionic acid** using a carbodiimide coupling agent.

Materials:

- **(R)-(+)-2-Bromopropionic acid**
- Amine of choice
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

- Anhydrous N,N-Dimethylformamide (DMF)
- Appropriate solvents for workup and purification (e.g., ethyl acetate, water, brine)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

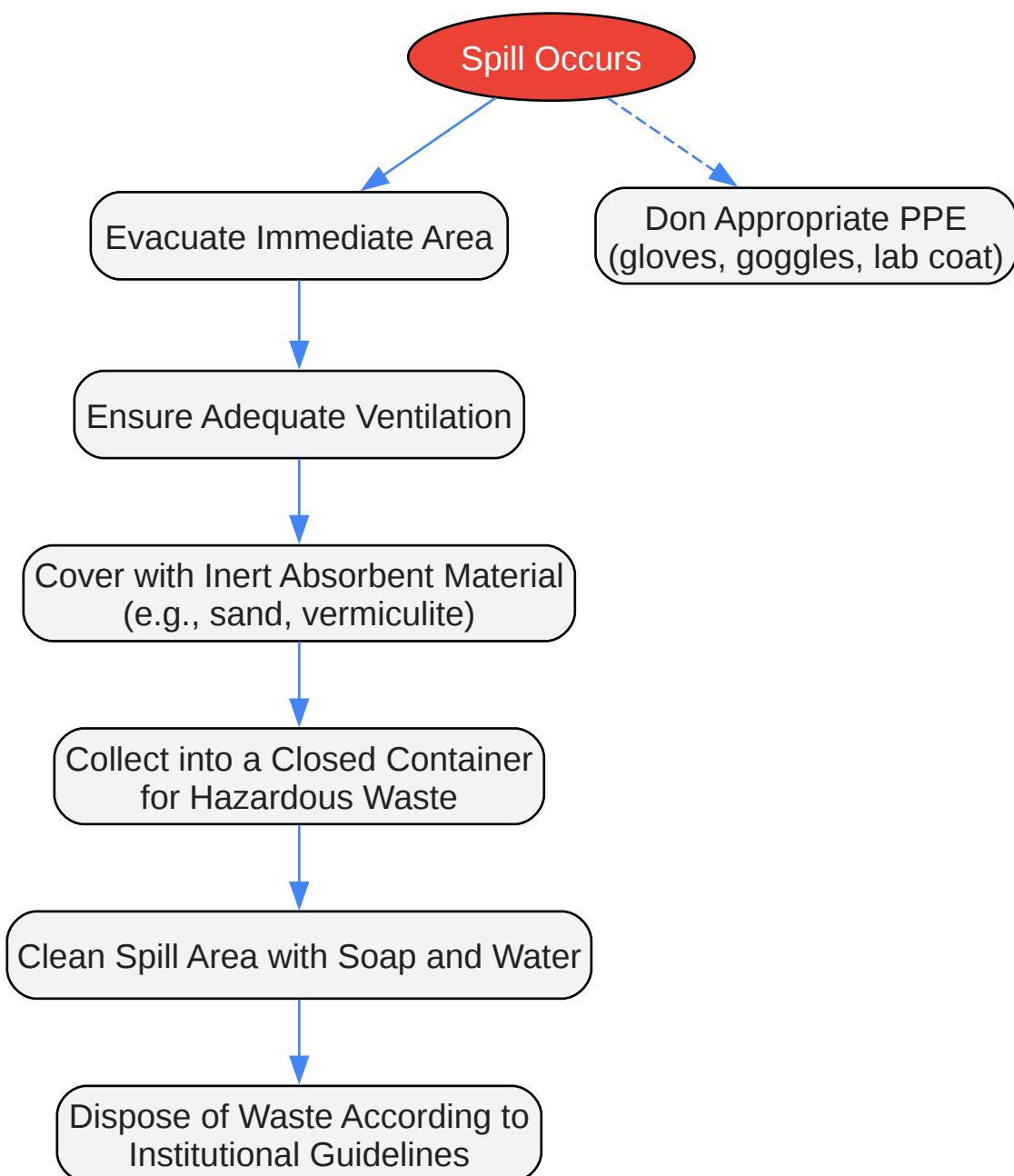
#### Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(R)-(+)-2-Bromopropionic acid** (1 equivalent) in anhydrous DMF.
- Cool the solution to 0°C using an ice bath.
- Add the amine (1-1.2 equivalents) to the solution.
- Add HOBr (1.1 equivalents) and EDC (1.1 equivalents) to the reaction mixture.
- Slowly add DIPEA or TEA (2-3 equivalents) to the stirring solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization as needed.

## Visual Guides

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Caption: General workflow for amide synthesis.



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Caption: Spill response procedure.

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